molecular formula C5H10N2O4S B1470419 2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid CAS No. 1303526-75-1

2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid

Cat. No.: B1470419
CAS No.: 1303526-75-1
M. Wt: 194.21 g/mol
InChI Key: DYFMXAKTRIGGJU-UHFFFAOYSA-N
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Description

2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing sulfur and nitrogen atoms. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential antimicrobial and anticancer properties . Additionally, this compound may have applications in the development of new materials and industrial processes .

Mechanism of Action

The mechanism by which 2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

IUPAC Name

2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O4S/c1-6-3-4(5(8)9)7(2)12(6,10)11/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFMXAKTRIGGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(N(S1(=O)=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid
Reactant of Route 2
2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid
Reactant of Route 3
2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid
Reactant of Route 4
2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid
Reactant of Route 5
2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid
Reactant of Route 6
2,5-dimethyl-1,1-dioxo-1,2,5-thiadiazolidine-3-carboxylic acid

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